7-(Trifluoromethyl)benzo[d]isothiazole
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Overview
Description
7-(Trifluoromethyl)benzo[d]isothiazole is a heterocyclic compound that features a trifluoromethyl group attached to a benzo[d]isothiazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[d]isothiazoles, including 7-(Trifluoromethyl)benzo[d]isothiazole, can be achieved through several methods. One common approach involves the cyclization of ortho-amidoarylthiols under oxidative conditions. For instance, using a catalytic amount of potassium bromide (KBr) in the presence of oxygen can facilitate the formation of the N-S bond .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)benzo[d]isothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzo[d]isothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[d]isothiazole ring .
Scientific Research Applications
7-(Trifluoromethyl)benzo[d]isothiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Industry: It is utilized in the production of advanced materials, including catalysts and polymers.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)benzo[d]isothiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or modulate receptor functions. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Benzo[d]imidazo[2,1-b]thiazoles: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Benzo[d]oxazoles: Another class of heterocycles with comparable properties but distinct chemical behaviors.
Uniqueness: 7-(Trifluoromethyl)benzo[d]isothiazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing molecules with enhanced biological activity and stability .
Properties
Molecular Formula |
C8H4F3NS |
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Molecular Weight |
203.19 g/mol |
IUPAC Name |
7-(trifluoromethyl)-1,2-benzothiazole |
InChI |
InChI=1S/C8H4F3NS/c9-8(10,11)6-3-1-2-5-4-12-13-7(5)6/h1-4H |
InChI Key |
YDBYVRBQKSWEHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)SN=C2 |
Origin of Product |
United States |
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